2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Description
2-Methyl-N-(6-methyl-2-pyridinyl)-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a hexahydroquinoline derivative characterized by a bicyclic quinoline core substituted with methyl, pyridinyl, and carboxamide groups. Its molecular structure includes dual pyridinyl moieties at positions 4 (3-pyridinyl) and N-linked (6-methyl-2-pyridinyl), distinguishing it from analogs with alternative heterocyclic substituents.
The dual pyridinyl groups in this compound may enhance multitarget activity compared to analogs with single heterocyclic substituents.
Properties
IUPAC Name |
2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-13-6-3-10-18(24-13)26-22(28)19-14(2)25-16-8-4-9-17(27)21(16)20(19)15-7-5-11-23-12-15/h3,5-7,10-12,20,25H,4,8-9H2,1-2H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYKXQOONSTNTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CN=CC=C4)C(=O)CCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362486-99-5 | |
| Record name | 2-METHYL-N-(6-METHYL-2-PYRIDINYL)-5-OXO-4-(3-PYRIDINYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a derivative of the hexahydroquinoline class, which has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 270.33 g/mol
- CAS Number : 16867-47-3
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies indicate that it may act as a modulator of P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) in cancer cells. The compound enhances the accumulation of chemotherapeutic agents within resistant cancer cells by inhibiting P-gp activity.
Anticancer Properties
Research has demonstrated that derivatives of hexahydroquinoline can significantly enhance the efficacy of traditional chemotherapeutic agents. In a study evaluating various 5-oxo-hexahydroquinoline derivatives:
- Compound 5c showed a substantial increase in intracellular accumulation of rhodamine 123 (Rh123), indicating effective P-gp inhibition.
- At concentrations of 10 µM and 25 µM, it reduced the IC of doxorubicin by 70.1% and 88.7%, respectively, in resistant MES-SA/Dx5 cells .
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated against both cancerous and non-cancerous cell lines:
- Most derivatives exhibited low toxicity towards HEK293 cells (a non-cancer cell line), suggesting a favorable safety profile for therapeutic applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications at specific positions on the quinoline scaffold can lead to enhanced biological activity:
- Compounds with aryl carboxamide groups at the C3 position demonstrated improved MDR reversal activities compared to those with simpler substituents .
Case Studies
- Study on P-gp Inhibition :
- Pharmacokinetic Evaluation :
Comparison Table: Biological Activities
| Compound | Activity | IC Reduction (%) | Cell Line |
|---|---|---|---|
| 5c | P-gp Inhibition | 70.1% at 10 µM | MES-SA/Dx5 |
| 2c | P-gp Inhibition | 92.3% at 10 µM | MES-SA/Dx5 |
| Control | Doxorubicin | N/A | N/A |
Scientific Research Applications
Anticancer Potential:
Recent studies have highlighted the efficacy of quinoline derivatives as potential anticancer agents. The compound has been evaluated for its inhibitory effects on various cancer cell lines, particularly those associated with colorectal cancer.
In a study involving derivatives of quinolone compounds, it was found that certain analogs exhibited significant cytotoxicity against human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. For instance, one derivative demonstrated an IC value of 13 µM against Caco-2 cells and 240.2 µM against HCT-116 cells . These findings suggest that modifications to the quinoline structure can enhance biological activity.
Key Findings from Molecular Docking Studies:
- Binding Affinity: The compound was shown to fit well within the PI3Kα binding site, forming hydrogen bonds with critical residues necessary for kinase activity.
- Gene Expression Modulation: Treatment with the compound resulted in altered expression levels of genes involved in apoptosis and cell proliferation, such as AKT and BAD .
Case Studies
-
Synthesis and Evaluation of Derivatives:
- A series of derivatives were synthesized to explore structure–activity relationships (SAR). The presence of methyl groups on the pyridine ring was found to significantly enhance anticancer activity.
- In vitro assays demonstrated that certain modifications led to improved binding affinities and lower IC values compared to parent compounds .
- Comparative Studies with Known Inhibitors:
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Pyridinyl vs. Thiazole Substituents: The target compound’s N-linked 6-methyl-2-pyridinyl group may improve solubility compared to thiazole-containing analogs (e.g., A6–A8, B3), as pyridines are more polar than thiazoles. However, thiazole derivatives exhibit higher melting points (e.g., A6: 251°C), suggesting greater crystallinity .
- Methoxy/ethoxy groups (e.g., A6, A7) introduce hydrogen-bonding capacity, which may improve receptor binding .
Q & A
Basic: What are the key steps and considerations for optimizing the synthesis of this compound?
Answer:
The synthesis involves multi-step reactions, including cyclization, condensation, and functional group modifications. Critical steps include:
- Reagent selection : Use of sodium acetate as a catalyst in glacial acetic acid/acetic anhydride mixtures for cyclization (e.g., reflux for 8–10 hours) .
- Temperature control : Maintaining reflux conditions to ensure complete reaction without decomposition .
- Steric/electronic effects : Adjusting substituents on the pyridine ring to modulate reactivity .
Purification via recrystallization (e.g., ethyl acetate/ethanol mixtures) is essential to isolate high-purity crystals .
Basic: How can researchers confirm the molecular structure and purity of this compound?
Answer:
Use a combination of analytical techniques:
- NMR spectroscopy : Assign peaks for methyl groups (δ 1.2–2.5 ppm), aromatic protons (δ 6.5–8.5 ppm), and carbonyl signals (δ 165–175 ppm) .
- X-ray crystallography : Determine bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles (e.g., 80.94° between fused rings) to confirm stereochemistry .
- Mass spectrometry : Validate molecular weight (e.g., m/z 433.200 for C₂₅H₂₇N₃O₄) .
Advanced: How can polymorphism affect the biological activity of this compound, and how should it be characterized?
Answer:
Polymorphism can alter solubility, stability, and receptor binding. To characterize:
- Thermal analysis : Use differential scanning calorimetry (DSC) to identify melting points of polymorphs (e.g., 185–187°C vs. 280–282°C) .
- Powder XRD : Compare diffraction patterns to distinguish crystalline forms .
- Biological assays : Test polymorphs in vitro for activity discrepancies (e.g., IC₅₀ variations due to crystal packing) .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
Answer:
- Substituent variation : Synthesize analogs with modified pyridinyl groups (e.g., chloro, methoxy) to assess electronic effects on binding .
- Pharmacophore mapping : Use computational tools (e.g., DFT) to identify critical hydrogen-bonding motifs (e.g., carbonyl and pyridine nitrogen interactions) .
- Biological testing : Screen analogs against target receptors (e.g., kinase assays) and correlate activity with structural features .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
- Polymorph screening : Verify if conflicting studies used different crystalline forms .
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and protocols (e.g., incubation time, concentration) .
- Metabolic stability tests : Check for degradation products interfering with activity measurements .
Basic: What factors influence the compound’s reactivity under varying experimental conditions?
Answer:
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions .
- pH sensitivity : The pyridine nitrogen (pKa ~4.5) can protonate in acidic conditions, altering electron density .
- Steric hindrance : Trimethyl groups on the quinoline ring may slow down electrophilic attacks .
Advanced: How can DFT calculations and crystallography elucidate conformational stability?
Answer:
- DFT optimization : Calculate energy-minimized conformers and compare with X-ray data (e.g., boat vs. chair conformations in hexahydroquinoline rings) .
- Hydrogen bonding analysis : Identify intramolecular interactions (e.g., C—H···O) stabilizing specific conformations .
Basic: What purification methods are recommended for isolating high-purity samples?
Answer:
- Recrystallization : Use ethyl acetate/ethanol (3:2) to obtain single crystals suitable for XRD .
- Column chromatography : Separate intermediates with silica gel and gradient elution (e.g., hexane/ethyl acetate) .
Advanced: How can researchers address discrepancies in reported antiproliferative activity?
Answer:
- Crystallographic validation : Ensure the active polymorph is used (e.g., Form I vs. Form II) .
- Target engagement assays : Confirm direct binding to the proposed biological target (e.g., fluorescence polarization) .
Advanced: What strategies are effective for designing derivatives with enhanced metabolic stability?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
